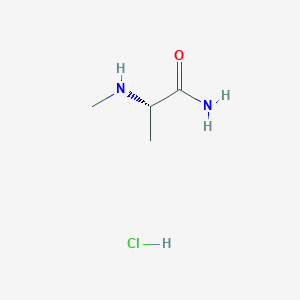

(2S)-2-(methylamino)propanamide hydrochloride

Descripción

(2S)-2-(Methylamino)propanamide hydrochloride is a chiral organic compound with the molecular formula C₅H₁₃ClN₂O₂ and a molecular weight of 168.62 g/mol . Its IUPAC name is (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride, and it is identified by the CAS number 1807941-79-2. The compound exists as a powder under ambient storage conditions . Structurally, it features:

- A (2S) stereocenter at the second carbon.

- A methylamino group (-NHCH₃) at the second carbon.

- A methoxy group (-OCH₃) at the third carbon.

- A propanamide backbone with a hydrochloride counterion.

This compound is cataloged as a life science product but lacks publicly available safety data, necessitating direct requests for SDS documentation .

Propiedades

IUPAC Name |

(2S)-2-(methylamino)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRIIVWAPJXOQI-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344609-44-5 | |

| Record name | (2S)-2-(methylamino)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(methylamino)propanamide hydrochloride typically involves the reaction of (S)-2-aminopropanamide with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The general reaction scheme is as follows:

Starting Material: (S)-2-aminopropanamide

Reagent: Methylamine

Catalyst: Hydrochloric acid

Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent any side reactions and to maintain the integrity of the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(methylamino)propanamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

(2S)-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.

Mecanismo De Acción

The mechanism of action of (2S)-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, which influence the compound’s biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table compares (2S)-2-(methylamino)propanamide hydrochloride with structurally related compounds:

Functional Group Impact on Properties

A. Solubility and Polarity

- The methoxy group in the target compound enhances hydrophilicity compared to bulkier groups like tert-butoxy .

- N,3-Diphenyl substitution in CAS 126090-43-5 increases lipophilicity , reducing aqueous solubility .

B. Stability and Reactivity

- Compounds with ester groups (e.g., CAS 66854-99-7) may hydrolyze under acidic/basic conditions, unlike the stable amide bond in the target compound .

- Methylthio groups (CAS N/A for Methioninamide) can oxidize to sulfoxides, requiring inert storage conditions .

C. Toxicological Profiles

- Limited data dominate this category. For example, CAS 66854-99-7 is flagged as harmful if swallowed (H302), while others lack explicit hazard classifications .

Actividad Biológica

(2S)-2-(methylamino)propanamide hydrochloride, also known as L-Alaninamide hydrochloride, is a biochemical reagent with potential applications in various biological and medicinal fields. Its structure, characterized by a methylamino group attached to a propanamide backbone, suggests a range of biological activities that merit detailed exploration. This article synthesizes available research findings and case studies to highlight the compound's biological activity.

- Molecular Formula : C₄H₁₀ClN₂O

- Molecular Weight : 138.6 g/mol

- Melting Point : 192-194 °C

- Purity : ≥95%

- CAS Number : 344609-44-5

This compound has been investigated for its role in modulating various biochemical pathways. It acts as a substrate for enzymes involved in amino acid metabolism and has been implicated in the inhibition of certain cancer cell lines through its interaction with metabolic pathways.

In Vitro Studies

Research indicates that this compound exhibits significant anti-proliferative effects on tumor cells. For example, studies have shown that its analogues can inhibit the growth of tumor cells while displaying low inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms of action that may involve metabolic conversion to active metabolites .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis and biological evaluation of this compound derivatives revealed that certain modifications to the compound enhanced its anti-cancer properties. The derivatives demonstrated IC₅₀ values ranging from 12 μM to 50 μM against various cancer cell lines, indicating promising therapeutic potential .

| Compound | IC₅₀ (μM) | Solubility (μM) |

|---|---|---|

| Parent Compound | 50 | 1.2 |

| Methylated Derivative | 12 | 3.5 |

| Ethylated Derivative | 25 | 4.0 |

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The compound showed efficacy in reducing oxidative stress markers and promoting neuronal survival under toxic conditions, which could be attributed to its ability to modulate glutamate signaling pathways .

Pharmacological Applications

The potential pharmacological applications of this compound extend beyond oncology. Its properties suggest possible uses in:

- Neuroprotection : Modulating neuroinflammatory responses.

- Pain Management : Acting as an analgesic through central nervous system pathways.

- Antiviral Research : Investigating its role in inhibiting viral replication mechanisms.

Q & A

Q. Q: How can reaction conditions be optimized for synthesizing (2S)-2-(methylamino)propanamide hydrochloride to improve enantiomeric purity?

Methodological Answer:

- Protection/Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis. Deprotection with HCl in dioxane or TFA ensures retention of stereochemistry .

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and adjust reaction time/temperature dynamically. For example, maintain pH 7–8 to avoid racemization .

Advanced Characterization Challenges

Q. Q: How to resolve contradictions in NMR data when analyzing this compound derivatives with structural similarities?

Methodological Answer:

- Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁵N NMR (e.g., DMSO-d₆ solvent, 500 MHz) to differentiate methylamino and amide protons. Assign peaks using 2D COSY and HSQC .

- X-ray Crystallography : Resolve ambiguities by growing single crystals in ethanol/water (3:1) and analyzing dihedral angles (e.g., C2-C1-N-C3 torsion angle ~120°) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted methylamino group) to simplify spectral overlap .

Stability and Reactivity

Q. Q: What experimental protocols mitigate decomposition of this compound under oxidative conditions?

Methodological Answer:

- Incompatibility Testing : Avoid strong oxidizers (e.g., NOx, HClO₄). Use inert atmospheres (N₂/Ar) during reactions. Confirm stability via TGA/DSC (decomposition onset ~200°C) .

- Additive Stabilization : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to aqueous solutions. Monitor via UPLC-PDA (λ = 254 nm) for degradation products .

Biological Interaction Mechanisms

Q. Q: How to design assays to study enzyme inhibition by this compound derivatives?

Methodological Answer:

- Kinetic Studies : Use Michaelis-Menten analysis with varying substrate concentrations (e.g., acetylcholinesterase, Km = 0.2 mM). Measure IC₅₀ via fluorometric assays (Ex/Em = 280/460 nm) .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) targeting active sites (e.g., Ser203 in trypsin-like proteases). Validate with SPR to measure binding affinity (KD < 10 µM) .

Advanced Analytical Discrepancies

Q. Q: How to address inconsistent mass spectrometry data for protonated vs. sodiated adducts of this compound?

Methodological Answer:

- Ionization Optimization : Use ESI⁻ mode with 0.1% formic acid to suppress sodium adducts. Compare with MALDI-TOF (DHB matrix) for accurate [M+H]⁺ identification .

- Collision-Induced Dissociation (CID) : Fragment ions at m/z 118 (C3H8N2O⁺) and m/z 89 (C2H5N2⁺) confirm the core structure. Calibrate using lock mass (e.g., leucine enkephalin) .

Toxicity and Ecological Impact

Q. Q: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- OECD 301F Test : Measure biodegradability in activated sludge (28-day study). Analyze via HPLC-UV (LOD = 0.1 ppm) .

- QSAR Modeling : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite™. Validate with acute toxicity assays (96-h LC₅₀ ~50 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.